molecular formula C7H4N2O2S B179026 2,1,3-Benzothiadiazole-4-carboxylic acid CAS No. 118514-40-2

2,1,3-Benzothiadiazole-4-carboxylic acid

Cat. No.: B179026
CAS No.: 118514-40-2
M. Wt: 180.19 g/mol
InChI Key: ZGDGZMOKXTUMEV-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-carboxylic acid is a heterocyclic compound that has gained significant attention in various fields of research due to its unique chemical structure and properties. This compound is part of the benzothiadiazole family, which is known for its versatility and wide range of applications in materials science, chemistry, and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine, followed by oxidation . Another method includes the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a fluorescent probe by undergoing intramolecular charge transfer, which results in fluorescence emission . This property is exploited in imaging and diagnostic applications. Additionally, its ability to form stable complexes with metals makes it useful in catalysis and material science .

Comparison with Similar Compounds

2,1,3-Benzothiadiazole-4-carboxylic acid is unique compared to other benzothiadiazole derivatives due to its carboxylic acid functional group, which enhances its reactivity and versatility in chemical synthesis. Similar compounds include:

These compounds share the benzothiadiazole core but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

2,1,3-benzothiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDGZMOKXTUMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383577
Record name 2,1,3-benzothiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3529-57-5
Record name 2,1,3-benzothiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzothiadiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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